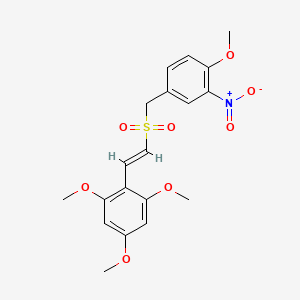

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

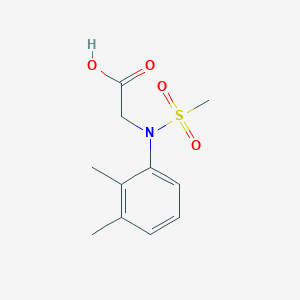

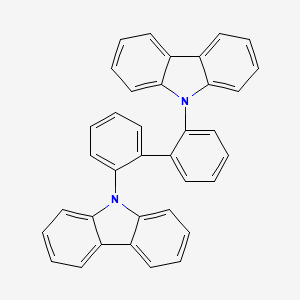

“(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone” is a chemical compound with the molecular formula C19H21NO8S and a molecular weight of 423.44 . It is also known by other names such as “(E)-1,3,5-trimethoxy-2-(2-((4-methoxy-3-nitrobenzyl)sulfonyl)vinyl)benzene” and "Benzene, 1,3,5-trimethoxy-2-[(1E)-2-[[(4-methoxy-3-nitrophenyl)methyl]sulfonyl]ethenyl]-" .

Molecular Structure Analysis

This compound contains a total of 51 bonds, including 30 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 nitro group .Physical And Chemical Properties Analysis

The melting point of this compound is between 184-186 °C, and it has a predicted boiling point of 675.4±55.0 °C. The predicted density is 1.323±0.06 g/cm3 .Applications De Recherche Scientifique

Antineoplastic Drug Research

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone, identified as a derivative of ON 013100, is involved in cancer research, specifically in the context of antineoplastic drugs. Cho et al. (2013) investigated the metabolism of ON 013100 in colon cancer cell lines, focusing on the detection and quantification of its glucuronide metabolite. This research highlights the compound's relevance in the pharmacokinetics and therapeutic efficacy in cancer treatment (Cho et al., 2013).

Oxidation Reactions

The compound's role in distinguishing between single electron transfer oxidants and direct oxygen atom transfer in two-electron processes has been explored. Lai et al. (2002) studied the oxidation of methoxy substituted benzyl phenyl sulfides, which are structurally related to (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone, revealing insights into the oxidation mechanisms and possible applications in synthetic chemistry (Lai et al., 2002).

Synthesis of Chemical Compounds

The compound is also significant in the synthesis of various chemical structures. A method involving the reaction of mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol catalyzed by an amino organic sulfonic acid ylid was studied by 吴成 et al. (2011), which could be relevant for the synthesis of similar compounds (吴成 et al., 2011).

Sulfonation Reactions

Cerfontain et al. (2010) explored the sulfation and sulfonation of dihydroxybenzenes and their methyl ethers with SO3, which could provide insights into the reactivity and potential applications of sulfone compounds in synthetic routes (Cerfontain et al., 2010).

Applications in Polymer Science

The utility of similar sulfone compounds in polymer science was demonstrated by Hanson et al. (1992), who synthesized copolymers of (tert-butoxycarbonyloxy)styrene and (2-nitrobenzyl)styrene sulfonates for potential use in photosensitive materials (Hanson et al., 1992).

Biomedical Research

The compound has been studied in the context of biomedical research. Horton and Tucker (1970) synthesized water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts for potential applications in modifying proteins, indicating possible relevance in biochemical and medical research (Horton & Tucker, 1970).

Propriétés

IUPAC Name |

1,3,5-trimethoxy-2-[(E)-2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO8S/c1-25-14-10-18(27-3)15(19(11-14)28-4)7-8-29(23,24)12-13-5-6-17(26-2)16(9-13)20(21)22/h5-11H,12H2,1-4H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXGRFTLPXXAZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)

![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)